molecular formula C11H11NO2 B2799114 (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamide CAS No. 1395045-44-9

(E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2799114
CAS No.: 1395045-44-9
M. Wt: 189.214
InChI Key: RLIVMOOVDCPDKU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamide, also known as Furan-2-yl-acrylamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a derivative of acrylamide and contains a furan ring and a but-3-yn-1-yl group.

Scientific Research Applications

(E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide has potential applications in various scientific research fields. One of the significant applications of this compound is in the development of fluorescent probes for biological imaging (Liu et al., 2019). The furan ring in (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide exhibits strong fluorescence properties, making it an ideal candidate for developing fluorescent probes. Additionally, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide has been used in the synthesis of novel materials for optoelectronics and catalysis (Zhang et al., 2014).

Mechanism of Action

The mechanism of action of (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide is not well understood. However, studies have shown that the furan ring in this compound can undergo various chemical reactions, including Diels-Alder reactions and Michael additions (Liu et al., 2019). These reactions can lead to the formation of new compounds and polymers, which can have potential applications in various fields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide. However, studies have shown that this compound is non-toxic and has low cytotoxicity (Zhang et al., 2014). Additionally, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide has been shown to exhibit good biocompatibility, making it an ideal candidate for biological applications (Liu et al., 2019).

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide in lab experiments is its strong fluorescence properties. This property makes it an ideal candidate for developing fluorescent probes for biological imaging. Additionally, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide is non-toxic and has low cytotoxicity, making it safe to use in biological experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments (Zhang et al., 2014).

Future Directions

There are several future directions for the use of (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide in scientific research. One of the significant directions is the development of new fluorescent probes for biological imaging. Additionally, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide can be used in the synthesis of new materials for optoelectronics and catalysis. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule can be synthesized through the reaction of furan-2-carboxylic acid with propargylamine in the presence of a coupling agent. (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide has potential applications in the development of fluorescent probes for biological imaging, synthesis of new materials for optoelectronics and catalysis. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

(E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide can be synthesized through the reaction of furan-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Zhang et al., 2014). The reaction produces (E)-N-(but-3-yn-1-yl)-3-(furan-2-yl)acrylamidecrylamide as a white solid with a yield of 83%.

Properties

IUPAC Name

(E)-N-but-3-ynyl-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-3-8-12-11(13)7-6-10-5-4-9-14-10/h1,4-7,9H,3,8H2,(H,12,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIVMOOVDCPDKU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCNC(=O)/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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